molecular formula C13H16O B14337963 2,3-Diethyl-2,3-dihydro-1H-inden-1-one CAS No. 107202-98-2

2,3-Diethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14337963
CAS No.: 107202-98-2
M. Wt: 188.26 g/mol
InChI Key: NFXZJGQCRWFSJQ-UHFFFAOYSA-N
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Description

2,3-Diethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative of significant interest in organic and medicinal chemistry research. Compounds based on the 1-indanone scaffold are recognized for a broad spectrum of biological activities and are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . The 1-indanone core is a privileged structure in drug discovery, with documented applications in the development of antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents . Furthermore, this structural motif is being explored for the treatment of neurodegenerative diseases, such as Alzheimer's, and has applications in agrochemical research as insecticides, fungicides, and herbicides . The specific diethyl substitution on the indanone ring system may confer unique steric and electronic properties that can modulate the compound's reactivity and interaction with biological targets, making it a valuable building block for constructing more complex molecular architectures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107202-98-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,3-diethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O/c1-3-9-10(4-2)13(14)12-8-6-5-7-11(9)12/h5-10H,3-4H2,1-2H3

InChI Key

NFXZJGQCRWFSJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(=O)C2=CC=CC=C12)CC

Origin of Product

United States

Reaction Mechanisms and Transformational Chemistry of 2,3 Diethyl 2,3 Dihydro 1h Inden 1 One and Its Analogues

Electrophilic and Nucleophilic Reactivity of the Dihydroindenone Ketone Moiety

The ketone functional group is the primary center of reactivity in the 2,3-Diethyl-2,3-dihydro-1H-inden-1-one molecule. The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This electronic distribution makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. khanacademy.org

Nucleophilic addition is a characteristic reaction of ketones. khanacademy.org The trigonal planar geometry of the sp²-hybridized carbonyl carbon allows nucleophiles to approach from above or below the plane of the ring. khanacademy.org The reactivity of the indanone ketone is influenced by both electronic and steric factors. Compared to acyclic ketones, the cyclic nature of the indanone core can impose conformational constraints that affect the accessibility of the electrophilic carbon. The presence of the two ethyl groups at the C2 and C3 positions introduces steric hindrance, which can modulate the rate and outcome of nucleophilic attack compared to unsubstituted 1-indanone (B140024). khanacademy.org

Conversely, the α-protons on the carbon atom adjacent to the carbonyl group (the C2 position) are acidic. This acidity allows for the formation of an enolate ion in the presence of a base. The resulting enolate is a potent nucleophile and can react with various electrophiles at the α-carbon, enabling a wide range of functionalization reactions.

Ring-Expansion and Annulation Mechanisms Involving the Indanone Core

The indanone core is a versatile substrate for constructing more complex molecular architectures through ring-expansion and annulation reactions. nih.gov These transformations are often catalyzed by transition metals and provide access to fused carbocyclic and heterocyclic systems. researchgate.netrsc.org

A notable example is the rhodium-catalyzed ring expansion of 1-indanones to form benzocycloheptenone skeletons. This reaction involves the direct insertion of a two-carbon unit, such as ethylene (B1197577) or an alkyne, into the C-C bond between the carbonyl carbon and the quaternary α-carbon. nih.govscispace.com The mechanism proceeds through a "cut-insert-sew" pathway, initiated by the activation of the relatively unstrained C–C bond. scispace.com Alkynes have shown better affinity for the transition metal catalyst compared to alkenes in this type of transformation. nih.gov

Annulation reactions involving the indanone core enable the construction of fused and spirocyclic frameworks. nih.gov For instance, a domino intermolecular Friedel–Crafts alkylation followed by an intramolecular acylation can lead to the formation of indanones that can then undergo further reactions like the Fischer indole (B1671886) synthesis to produce complex fused systems. nih.gov Organocatalysis has also been employed for annulation, where the enolate of an indanone attacks an imine in a Mannich-type addition, followed by an intramolecular O-cyclization to form bridged fused heterocycles. nih.gov

Table 1: Examples of Ring-Expansion and Annulation Reactions of Indanones
Reaction TypeSubstrateReagent/CatalystProductReference
Ring Expansion1-IndanoneEthylene, [Rh(C₂H₄)₂Cl]₂Benzocycloheptenone nih.govscispace.com
Ring Expansion1-IndanoneInternal Alkyne, Rh-catalystSubstituted Benzocycloheptenone nih.gov
[5+2] CycloadditionIn situ generated 3-hydroxy-1-indanoneAlkyne, Acid catalystPolycarbocyclic scaffold nih.gov
Domino AnnulationAromatic acid and α,β-unsaturated ketoneRu-catalystSpiroindanone nih.gov

Carbon-Carbon Bond Activation and Cleavage Reactions in Indanone Systems

The activation and cleavage of carbon-carbon bonds is a challenging yet powerful strategy in organic synthesis for editing molecular skeletons. researchgate.net The high dissociation energy and low polarization of C-C bonds make them generally inert. dtu.dk However, C-C bond cleavage can be facilitated by factors such as ring strain or the presence of activating functional groups. researchgate.netdtu.dk

In indanone systems, the C-C bond alpha to the carbonyl group is a primary target for activation. Transition metals are often employed to mediate this process through mechanisms like oxidative addition or β-carbon elimination. researchgate.netwikipedia.org The rhodium-catalyzed ring expansion mentioned previously is a prime example where the C1-C2 bond of the indanone is selectively cleaved. nih.gov

Radical-mediated C-C cleavage of unstrained cycloketones, including cyclopentanones (the five-membered ring of indanone), has also been reported. nih.gov This strategy involves an intramolecular reaction where a side-chain aryl radical attacks the carbonyl group, leading to the cleavage of a cyclic C-C bond and the formation of new ring structures. nih.gov While most examples of C-C activation involve strained rings, methods for cleaving unstrained C-C bonds in ketones are a significant area of development. wikipedia.orgnih.gov For example, 2-indanone (B58226) has been shown to undergo cleavage to afford a carboxylic acid. dtu.dk

Hydride Shift and Radical Cyclization Processes in Indanone Derivatives

Hydride shifts and radical cyclizations represent important mechanistic pathways in the transformation of indanone derivatives. A hydride shift, the intramolecular migration of a hydrogen atom with its pair of electrons, typically occurs in carbocation intermediates to form a more stable carbocation. While less common than in acyclic systems, such rearrangements could occur in indanone derivatives under specific reaction conditions that generate a carbocationic center. researchgate.net

Radical cyclization reactions are powerful tools for forming cyclic structures and proceed through radical intermediates. wikipedia.org These reactions typically involve three steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the newly formed cyclic radical. wikipedia.org In the context of this compound, a radical could be generated on one of the ethyl side chains. This radical could then potentially cyclize onto the aromatic ring or another part of the molecule, leading to novel polycyclic structures. The formation of five- and six-membered rings is generally favored in these cyclizations. wikipedia.org

Tautomerism and Dual Reactivity in Dihydroindenone Systems

Tautomerism is a phenomenon where isomers of a compound, known as tautomers, exist in equilibrium and are readily interconvertible. For ketones like this compound, the most relevant form is keto-enol tautomerism. The keto form, containing the C=O double bond, is generally more stable. However, in the presence of an acid or base catalyst, it can equilibrate with its enol tautomer, which contains a C=C double bond and a hydroxyl (-OH) group.

The formation of an enol or, more commonly, an enolate intermediate (the conjugate base of the enol) is central to the reactivity of the α-carbon. The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom. This dual reactivity allows it to react with electrophiles at either position. Reaction at the carbon (C-attack) is typically favored and leads to α-substitution, while reaction at the oxygen (O-attack) yields an enol ether. The reaction outcome can often be controlled by the choice of electrophile, solvent, and counter-ion. For instance, 2-acetyl-1-indanone, an analogue, clearly demonstrates this keto-enol tautomerism. nih.gov

Functional Group Transformations and Derivatization (e.g., Oxidation, Reduction, Substitution)

The dihydroindenone core allows for a variety of functional group transformations, enabling the synthesis of a wide array of derivatives.

Reduction: The ketone moiety of this compound can be readily reduced to a secondary alcohol (2,3-Diethyl-2,3-dihydro-1H-inden-1-ol). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon. youtube.com

Oxidation: While the ketone itself is at a relatively high oxidation state, the adjacent methylene (B1212753) group (C2) in analogues or the aromatic ring can be oxidized under specific conditions. Oxidation reactions in organic chemistry often involve increasing the number of bonds to more electronegative atoms like oxygen. youtube.com

Substitution: As discussed, the α-carbon (C2) is amenable to substitution reactions via an enolate intermediate. This allows for the introduction of various alkyl, acyl, and other functional groups at this position. Halogenation at the α-position can also be achieved, providing a handle for further synthetic manipulations. pressbooks.pub

Table 2: Common Functional Group Transformations of Ketones
TransformationReagent(s)Product Functional GroupReference
ReductionNaBH₄ or LiAlH₄Secondary Alcohol youtube.com
α-Alkylation1. Base (e.g., LDA) 2. Alkyl halide (R-X)α-Substituted Ketone pressbooks.pub
Wittig ReactionPhosphonium ylide (Ph₃P=CR₂)Alkene
Reductive Amination1. Amine (RNH₂) 2. Reducing agent (e.g., NaBH₃CN)Amine

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Diethyl 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms within the molecule.

For a molecule like 2,3-Diethyl-2,3-dihydro-1H-inden-1-one, a complete structural assignment begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and signal multiplicity (splitting patterns due to coupling with neighboring protons). emerypharma.com The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its hybridization and electronic nature. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. utah.edu

To resolve ambiguities and establish the precise connectivity of the carbon skeleton, 2D NMR techniques are indispensable. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. utah.edu This is crucial for tracing the connectivity within the ethyl groups and through the C2-C3 bond of the indanone ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons separated by two or three bonds. researchgate.net This technique is vital for connecting the ethyl substituents to the indanone core and for assigning the quaternary carbons, such as the carbonyl carbon (C1) and the aromatic bridgehead carbons.

Through the combined interpretation of these spectra, the complete bonding framework of diethyl dihydroindenone derivatives can be pieced together systematically.

Based on the analysis of analogous compounds such as 2-ethyl-1-indanone (B1366218) and general principles of NMR spectroscopy, a complete set of ¹H and ¹³C NMR resonance assignments for this compound can be predicted. utah.edu The presence of two chiral centers at C2 and C3 implies the potential for diastereomers (cis and trans isomers), which would exhibit distinct NMR spectra. The following table represents predicted data for one such isomer.

Predicted ¹H NMR Data for this compound

Atom Chemical Shift (ppm, predicted) Multiplicity Coupling Constant (J, Hz, predicted)
H-4 7.7-7.8 d ~7.7
H-7 7.6-7.7 d ~7.5
H-6 7.5-7.6 t ~7.6
H-5 7.3-7.4 t ~7.5
H-3 3.0-3.3 m -
H-2 2.8-3.1 m -
CH₂ (C3-ethyl) 1.5-1.8 m -
CH₂ (C2-ethyl) 1.4-1.7 m -
CH₃ (C3-ethyl) 0.9-1.1 t ~7.4

Predicted ¹³C NMR Data for this compound

Atom Chemical Shift (ppm, predicted)
C1 (C=O) ~205-208
C7a ~152-154
C3a ~135-137
C6 ~134-135
C4 ~127-128
C5 ~124-125
C7 ~123-124
C2 ~50-55
C3 ~40-45
CH₂ (C3-ethyl) ~25-28
CH₂ (C2-ethyl) ~24-27
CH₃ (C3-ethyl) ~11-13

Coupling constant analysis provides valuable information about the dihedral angles between adjacent protons, which helps in determining the conformation of the five-membered ring. The vicinal coupling constant (³J) between H-2 and H-3 would be particularly informative for distinguishing between cis and trans isomers, as the dihedral angle, and thus the J-value, would differ significantly. libretexts.org

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes

Predicted Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3050-3100 Medium-Weak
Aliphatic C-H Stretch (CH₂, CH₃) 2850-3000 Strong
Carbonyl C=O Stretch 1700-1725 Strong
Aromatic C=C Stretch 1580-1610, 1450-1490 Medium-Variable
Aliphatic CH₂/CH₃ Bend 1370-1470 Medium

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic C=C stretching vibrations and the carbon skeleton modes are often strong in the Raman spectrum, aiding in a complete vibrational analysis.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns under ionization. libretexts.org For this compound (C₁₃H₁₆O), high-resolution mass spectrometry (HRMS) would confirm the molecular weight of 188.1201 g/mol .

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z 188. The fragmentation of this ion is expected to follow characteristic pathways for alkyl-substituted cyclic ketones. chemguide.co.uk Key fragmentation processes would likely include:

Loss of an ethyl radical (•CH₂CH₃): A primary fragmentation would be the cleavage of one of the ethyl groups, leading to a stable ion at m/z 159. This is often a dominant peak in the spectrum of substituted indanones.

Loss of carbon monoxide (CO): Following or preceding other fragmentations, the expulsion of a neutral CO molecule (28 Da) from the ketone is a common pathway.

McLafferty Rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen from an ethyl group to the carbonyl oxygen could occur, leading to characteristic fragment ions.

Ring Cleavage: Fragmentation of the five-membered ring can also lead to various smaller ions.

Predicted Key Fragments in the Mass Spectrum

m/z Possible Ion Structure Fragmentation Pathway
188 [C₁₃H₁₆O]⁺˙ Molecular Ion (M⁺˙)
159 [M - C₂H₅]⁺ Loss of an ethyl radical
131 [M - C₂H₅ - CO]⁺ Loss of ethyl radical and carbon monoxide

Analysis of these fragmentation patterns helps to confirm the presence and location of the diethyl substituents on the indanone core. core.ac.uk

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

While a crystal structure for the title compound is not available, analysis of related indanone derivatives indicates that the fused aromatic and five-membered ring system is nearly planar. nih.gov A crystallographic study of this compound would first involve growing a suitable single crystal. The diffraction data collected would allow for the determination of the unit cell parameters and the space group.

The resulting structure would definitively establish the relative stereochemistry of the two ethyl groups (cis or trans). The analysis would also reveal the conformation of the five-membered ring, which typically adopts a slight envelope or twist conformation to alleviate steric strain. nih.gov The precise bond lengths and angles would confirm the expected sp² character of the aromatic and carbonyl carbons and the sp³ character of the aliphatic carbons. Intermolecular interactions in the crystal lattice, such as C-H···O or π-π stacking interactions, would also be elucidated, providing insight into the crystal packing. nih.gov

Typical Information Obtained from X-ray Crystallography

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the unit cell
Bond Lengths Precise distances between bonded atoms (e.g., C=O, C-C)
Bond Angles Angles between three connected atoms
Torsion (Dihedral) Angles Defines the conformation of the molecule

This crystallographic data would serve as the ultimate benchmark for confirming the molecular architecture of this compound.

Intermolecular Interactions and Packing in Crystalline Dihydroindenone Derivatives

Detailed crystallographic studies of various dihydroindenone derivatives reveal recurring motifs in their crystal packing. For instance, in the structure of 2-[1-(1-oxoindan-2-yl)ethyl]indan-1-one, the molecules are organized into a three-dimensional network through a combination of C—H···O and C—H···π interactions. nih.gov Additionally, π–π contacts are observed between centrosymmetrically related benzene (B151609) rings, with an inter-centroid distance of 3.7647 (10) Å, further stabilizing the crystal lattice. nih.gov The fused-ring systems in this derivative are essentially planar and adopt an almost orthogonal relationship with each other, with a dihedral angle of 79.83 (5)°. nih.gov

In another derivative, 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, the crystal structure is stabilized by weak intermolecular C—H···π and π-π interactions, in the absence of classical hydrogen bonding. nih.gov The indanone ring system in this molecule is approximately planar, with the two benzene rings linked to the double bond adopting dihedral angles of 70.30 (12)° and 44.74 (13)° with the indanone system. nih.gov These interactions lead to the formation of a sheet-like structure in the crystal. nih.gov

The following table summarizes the key crystallographic data and intermolecular interactions for selected dihydroindenone derivatives, illustrating the common packing features within this class of compounds.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-oneTriclinicP-1C—H···O, C—H···π, π–π stacking nih.gov
(E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives--O-H···O, C-H···O, C-H···π, π···π stacking researchgate.net
2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-oneMonoclinicP2₁/cC—H···π, π–π stacking nih.gov

Computational Chemistry and Theoretical Studies on 2,3 Diethyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Methods and Density Functional Theory (DFT) Studies

Quantum chemical methods, particularly DFT, are central to the computational analysis of molecular structures and properties. These methods provide a framework for understanding the electronic behavior of molecules, which in turn dictates their geometry, stability, and reactivity. DFT calculations, often using functionals like B3LYP combined with appropriate basis sets (e.g., 6-31G(d)), have proven effective in accurately modeling indenone systems.

Optimized Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For 2,3-Diethyl-2,3-dihydro-1H-inden-1-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Vibrational Frequencies and Spectroscopic Predictions

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule and can be directly compared with experimental infrared (IR) and Raman spectroscopy data. Such a comparison helps in the validation of the calculated structure and the assignment of spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone group, C-H stretching of the aromatic and aliphatic parts, and various bending and skeletal vibrations.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Computational analysis provides a detailed picture of the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. For an indenone derivative, the distribution of the HOMO and LUMO would likely be concentrated around the π-system of the benzene (B151609) ring and the carbonyl group.

A hypothetical data table for the frontier molecular orbital energies of this compound, based on typical values for similar organic molecules, is presented below.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These are representative values and not based on actual calculations for the specified compound.

Global Reactivity Descriptors and Chemical Activity Assessment

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's stability and reactivity tendencies. nih.govresearchgate.net For example, chemical hardness indicates the resistance to change in the electron distribution, with harder molecules being less reactive.

A hypothetical data table for the global reactivity descriptors is shown below.

DescriptorValue (eV)
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Global Electrophilicity Index (ω)3.67

Note: These are representative values and not based on actual calculations for the specified compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms, indicating sites for electrophilic attack) and positive potential (associated with atomic nuclei, indicating sites for nucleophilic attack). In this compound, the most negative potential would be expected around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. researchgate.net

Thermodynamic Parameters and Stability Predictions

Theoretical calculations are crucial for determining the thermodynamic parameters of this compound, which in turn offer insights into its intrinsic stability. These computations typically employ quantum mechanical methods to ascertain key values that describe the energetic landscape of the molecule.

Below is a hypothetical interactive data table showcasing the kind of thermodynamic data that would be generated from such computational studies.

Thermodynamic ParameterCalculated ValueUnits
Enthalpy of Formation (gas phase)Data not availablekJ/mol
Gibbs Free Energy of Formation (gas phase)Data not availablekJ/mol
Standard Entropy (gas phase)Data not availableJ/(mol·K)

Note: The values in this table are placeholders, as specific computational studies on this compound are not publicly documented.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. For this compound, this involves simulating reaction coordinates to identify transition states, intermediates, and the associated energy barriers. Such studies provide a dynamic picture of how the molecule behaves during a chemical transformation.

The elucidation of reaction mechanisms through computational methods can clarify the stereochemical and regiochemical outcomes of reactions. For instance, in reactions involving the carbonyl group or the alpha-carbons, theoretical models can predict the most likely pathways by calculating the activation energies for various potential routes. These computational approaches are often used to complement experimental findings, providing a deeper understanding that is not always accessible through empirical methods alone. General principles of computational reaction mechanism studies indicate that the presence of the diethyl substituents would significantly influence the stereoselectivity of reactions at the chiral centers.

An interactive data table representing typical outputs from a computational study on a hypothetical reaction of this compound is presented below.

Reaction StepCalculated Activation Energy (Ea)Units
Initial Reactant ComplexData not availablekJ/mol
Transition State 1Data not availablekJ/mol
IntermediateData not availablekJ/mol
Transition State 2Data not availablekJ/mol
Product ComplexData not availablekJ/mol

Note: This table illustrates the type of data generated from computational modeling of reaction mechanisms. Specific values for reactions involving this compound are not available in the surveyed literature.

Catalytic Applications and Approaches in Dihydroindenone Chemistry

Transition-Metal Catalysis in Indanone Synthesis and Functionalization

Transition-metal catalysis is a cornerstone in the construction of the indanone framework, offering diverse strategies for cyclization and functionalization reactions. Metals like rhodium, copper, indium, and palladium have been instrumental in developing atom-economical and selective transformations.

Rhodium-Catalyzed Transformations

Rhodium catalysts have proven to be highly effective in the synthesis of 2,3-disubstituted indanones. One notable method involves a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway. organic-chemistry.org This approach allows for the synthesis of indanones in very good yields under mild and sustainable conditions, utilizing water as the solvent without the need for external ligands. organic-chemistry.org The reaction demonstrates compatibility with a wide range of functional internal alkynes, making it a versatile tool for preparing derivatives like 2,3-diethyl-2,3-dihydro-1H-inden-1-one. organic-chemistry.org

Furthermore, rhodium catalysis is employed in asymmetric intramolecular 1,4-additions, enabling the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org While this specific example focuses on aryl substitution, the underlying principle of rhodium-catalyzed asymmetric synthesis is a key area of research in the field.

Rhodium-Catalyzed Reaction Catalyst System Key Features Applicability
Tandem Carborhodium/CyclizationRhodium catalystMild conditions, water as solvent, ligand-free, broad alkyne scope. organic-chemistry.orgSynthesis of 2,3-disubstituted indanones. organic-chemistry.org
Asymmetric Intramolecular 1,4-AdditionRhodium catalyst with chiral ligand (e.g., MonoPhos)High yields, excellent enantioselectivities for chiral indanones. organic-chemistry.orgSynthesis of enantioenriched 3-substituted-1-indanones. organic-chemistry.org

Copper-Catalyzed Reactions

Copper catalysis offers valuable methods for the functionalization of the indanone core. A developed protocol involves a copper-catalyzed coupling reaction of indanone oxime acetates with thiols to generate 2,3-difunctionalized indenones. rsc.org This reaction proceeds under mild conditions at room temperature, tolerates various functional groups, and does not require an external oxidant. rsc.org Such transformations are crucial for the late-stage derivatization of the dihydroindenone skeleton.

Additionally, copper-catalyzed domino reactions of ortho-iodoanilines with β-keto esters are used for the one-pot synthesis of 2,3-disubstituted indoles, showcasing copper's utility in constructing related heterocyclic systems. researchgate.net One-pot procedures involving copper catalysis have also been developed for synthesizing enantiomerically enriched 2,3-disubstituted cyclopentanones through 1,4-reduction and subsequent alkylation. nih.gov

Indium-Catalyzed Reactions

Indium catalysts have been utilized in the synthesis of 2,3-disubstituted indanones through a tandem [2+2] cycloaddition and Nazarov reaction. A synergistic system combining Indium(III) triflate (In(OTf)₃) and benzoic acid promotes the coupling of alkynes and acetals, leading to the formation of the indanone products with excellent yield and diastereoselectivity. organic-chemistry.org This method provides a direct and efficient route to compounds with the 2,3-disubstituted indanone core. organic-chemistry.org

Palladium-Catalyzed Reactions

Palladium catalysis provides a wide array of tools for synthesizing and functionalizing indanones. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a well-established method for preparing indanones in good to excellent yields. organic-chemistry.org Another approach involves a tandem conjugate addition/1,4-Pd shift followed by a cyclization, which is used to create 3,3-disubstituted indan-1-ones bearing a quaternary carbon. organic-chemistry.org

A one-pot, two-step synthesis of functionalized indenones has been developed using a palladium(II) catalyst. rsc.org This transformation involves the generation and condensation of ortho-functionalized 1,2-benzils from 2-(2-arylethynylphenyl)acetonitriles. rsc.org Furthermore, palladium catalysis facilitates the β-allylation of hindered 2,3-disubstituted indoles, a transformation that can be conceptually extended to the functionalization of related heterocyclic systems. nih.gov

Palladium-Catalyzed Reaction Catalyst System Key Features Applicability
Carbonylative CyclizationPalladium catalystGood to excellent yields. organic-chemistry.orgSynthesis of indanones from unsaturated aryl iodides. organic-chemistry.org
One-Pot Indenone SynthesisPalladium(II) catalyst with Ph₂SO as oxidantOne-pot, two-step process. rsc.orgSynthesis of versatile 3-cyanoindenones. rsc.org
Tandem Conjugate Addition/CyclizationPalladium catalyst with a specific pyrimidine-based ligandCreates quaternary carbon centers. organic-chemistry.orgSynthesis of 3,3-disubstituted indan-1-ones. organic-chemistry.org

Lewis Acid Catalysis in Dihydroindenone Chemistry

Lewis acids are effective catalysts for various organic transformations, including those used in the synthesis of dihydroindenones. semanticscholar.org They can promote cycloaddition reactions that are key to forming the five-membered ring of the indanone system. For instance, the combination of In(OTf)₃, a Lewis acid, with benzoic acid synergistically promotes the coupling of alkynes and acetals to form 2,3-disubstituted indanones via a tandem [2+2] cycloaddition and Nazarov reaction. organic-chemistry.org Silylium ion equivalents, generated from chiral C-H acids, have also shown significant promise as highly active Lewis acid catalysts for enantioselective Diels-Alder reactions, a fundamental C-C bond-forming reaction that can be applied to the synthesis of complex cyclic systems. nih.gov

Organocatalysis and Metal-Free Approaches

In recent years, organocatalysis and metal-free synthetic methods have emerged as powerful and environmentally friendly alternatives to transition-metal catalysis. These approaches avoid the use of potentially toxic and expensive heavy metals.

A metal-free method for the synthesis of indanones involves the intramolecular hydroacylation of 2-vinylbenzaldehydes. researchgate.net Furthermore, electrochemical strategies offer a sustainable alternative. An electrochemically induced three-component annulation-halosulfonylation of 1,6-enynes has been developed for the stereoselective synthesis of 1-indanones under environmentally benign conditions, avoiding any transition metal catalysts or chemical oxidants. researchgate.net Organocatalytic asymmetric Michael additions of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes have also been developed to produce 2-substituted indolin-3-one derivatives with high yields and good stereoselectivities. nih.gov

Photocatalysis and Radical-Mediated Processes in Indenone Chemistry

Recent advancements in synthetic organic chemistry have highlighted the utility of photocatalysis and radical-mediated processes for the construction of complex molecular architectures. These methods offer mild reaction conditions and unique reactivity patterns, providing efficient pathways to various carbo- and heterocyclic scaffolds, including the indenone core. While specific studies focusing solely on the photocatalytic or radical-mediated synthesis of "this compound" are not extensively documented in the reviewed literature, the general principles and methodologies are well-established for related indenone and indanone structures. These approaches often involve the generation of radical intermediates that undergo subsequent cyclization to form the desired five-membered ring.

One prominent strategy involves the radical cascade cyclization of diazoalkanes. In this approach, a photocatalyst, upon irradiation with visible light, can initiate a proton-coupled electron transfer (PCET) process with a diazo compound, leading to the formation of a carbon-centered radical. This radical can then participate in a cascade reaction, including an intramolecular cyclization, to afford indanone derivatives. The choice of photocatalyst is crucial for the reaction's efficiency, with ruthenium and iridium complexes being common choices. Mechanistic studies support the involvement of radical species in these transformations.

Another approach utilizes a green light-triggered radical annulation reaction between α-keto acids and internal alkynes, employing an organic dye such as Rhodamine 6G as a metal-free photocatalyst. This method is advantageous due to its use of low-energy visible light, which can minimize side reactions. The reaction proceeds via the generation of an acyl radical from the α-keto acid, which then adds to the alkyne, followed by cyclization to yield the indenone product.

Persulfate-promoted radical reactions have also been employed for the synthesis of indenones. In these processes, an alkyl radical is generated from a suitable precursor, such as a 1,4-dihydropyridine, through oxidation with a persulfate salt. This alkyl radical then adds to an alkyne, initiating a cascade cyclization to form the indenone skeleton. This method provides a direct route to functionalized indenones under oxidative conditions.

The following table summarizes key aspects of these photocatalytic and radical-mediated approaches to indenone and indanone synthesis.

MethodRadical PrecursorCatalyst/PromoterLight SourceKey Features
Radical Cascade of DiazoalkanesDiazoalkanesRu(bpy)₃Cl₂ or Ir complexesBlue LEDsInvolves a Proton-Coupled Electron Transfer (PCET) process.
Green Light Radical Annulationα-Keto acidsRhodamine 6G (metal-free)Green LightUtilizes low-energy light, minimizing side reactions.
Persulfate-Promoted Cyclization1,4-Dihydropyridines(NH₄)₂S₂O₈Not applicableAn oxidative radical cascade initiated by a persulfate salt.

While these methodologies have been successfully applied to a range of substrates, their specific application to the synthesis of 2,3-dialkyl-substituted dihydroindenones, such as "this compound," would require further investigation and optimization of reaction conditions to control the stereochemistry at the C2 and C3 positions.

Regioselectivity and Catalyst Control in Functionalization

The control of regioselectivity is a paramount challenge in the synthesis of substituted indenones and their dihydro derivatives. The ability to direct the introduction of functional groups to specific positions on the indenone core is crucial for the development of new therapeutic agents and functional materials. Catalyst control has emerged as a powerful tool to address this challenge, enabling the selective synthesis of different constitutional isomers from the same starting materials.

For the synthesis of 2,3-disubstituted indenones, transition metal catalysis has proven to be particularly effective. For instance, cobalt-catalyzed [3+2] annulation of o-methoxycarbonylphenylboronic acid with internal alkynes can produce 2,3-disubstituted indenones with good yields. The regioselectivity of this reaction is notably high, especially when silyl (B83357) aryl alkynes are used as the coupling partners. The resulting 3-silyl-2-aryl-substituted indenones can be further functionalized, demonstrating the synthetic utility of this approach.

The choice of the transition metal catalyst can have a profound impact on the regiochemical outcome of the reaction. In some cases, different catalysts can steer the reaction towards the formation of either 2- or 3-substituted indanones from the same starting materials. This regiodivergent synthesis is highly valuable as it provides access to a wider range of structural motifs from a common precursor. The mechanism behind this catalyst-controlled regioselectivity often involves the specific coordination of the catalyst to the substrate and the subsequent migratory insertion steps that dictate the final substitution pattern.

In the context of "this compound," achieving the desired 2,3-diethyl substitution pattern with high regioselectivity would likely depend on the careful selection of the catalytic system and the starting materials. For example, a catalyzed reaction of an appropriately substituted aromatic precursor with 3-hexyne (B1328910) could potentially lead to the desired product. The nature of the catalyst (e.g., rhodium, cobalt, nickel) and the ligands employed would be critical in controlling the insertion of the alkyne and the subsequent cyclization to ensure the formation of the 2,3-diethyl isomer.

The following table provides examples of catalyst systems and their role in controlling regioselectivity in the synthesis of substituted indenones.

Catalyst SystemSubstratesProduct TypeKey Aspect of Control
Cobalt catalyst / PPh₃o-Methoxycarbonylphenylboronic acid and alkynes2,3-Disubstituted indenonesThe cobalt catalyst mediates a [3+2] annulation with high regioselectivity, particularly with silyl aryl alkynes.
Rhodium(I) complexesArylboronic acids and alkynesSubstituted indenonesThe choice of rhodium catalyst and ligands can influence the regioselectivity of alkyne insertion and cyclization.
Nickel catalysts2-Halophenyl ketones and alkynesSubstituted indenonesNickel-catalyzed annulation reactions can provide access to various substituted indenones, with regiocontrol.

Further research is necessary to specifically delineate the optimal catalytic conditions for the high-yield, regioselective synthesis of "this compound." The principles of catalyst control established for other substituted indenones provide a strong foundation for the development of such synthetic methods.

Applications of 2,3 Diethyl 2,3 Dihydro 1h Inden 1 One in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The 1-indanone (B140024) framework is a cornerstone in the assembly of complex molecules, particularly in the pharmaceutical and fine chemical industries. nbinno.comnbinno.com Compounds like 2,3-Diethyl-2,3-dihydro-1H-inden-1-one serve as versatile synthons, where the ketone functionality and the adjacent alpha-carbons provide reactive sites for a multitude of transformations. These transformations allow for the strategic addition of functional groups and the construction of new ring systems. nih.govrsc.org

For instance, the core structure can be elaborated through reactions such as catalytic asymmetric synthesis and multi-step total synthesis. rsc.org The development of enantiomerically pure drugs like Indatraline has been achieved using 1-indanone precursors, highlighting the scaffold's importance. nih.gov The diethyl groups can direct the stereochemical outcome of reactions, enabling the synthesis of specific isomers of a target molecule. This control is critical in medicinal chemistry, where a molecule's biological activity is often dependent on its three-dimensional structure. nih.gov

Target Molecular ClassSynthetic Strategy Utilizing Indanone CorePotential Role of 2,3-Diethyl Substitution
Polycyclic Aromatic Hydrocarbons (PAHs)Intramolecular Friedel-Crafts acylation followed by cyclization of the indanone intermediate. nih.govbeilstein-journals.orgDirecting regioselectivity and influencing the electronic properties of the final PAH.
Biologically Active AgentsFunctionalization of the indanone ring and subsequent conversion into complex heterocyclic systems. researchgate.netnih.govEnhancing lipophilicity and modulating receptor binding affinity.
Natural Product AnalogsUse as a rigid scaffold for stereoselective tandem reactions to build core structures. rsc.orgnih.govEstablishing specific stereocenters at the C2 and C3 positions early in the synthesis.

Synthesis of Fused and Spiro Carbocyclic and Heterocyclic Systems

The 1-indanone skeleton is exceptionally well-suited for annulation reactions, which are processes that build new rings onto an existing structure. rsc.orgscispace.com this compound can act as a substrate in various cyclization reactions to create a diverse array of fused and spirocyclic compounds. These structures are prevalent in natural products and medicinally important molecules. nih.govrsc.org

Recent advancements have focused on transition-metal-catalyzed and organocatalyzed methods to construct these complex systems with high efficiency and stereoselectivity. rsc.orgmdpi.com Key strategies include:

Ring Expansion Reactions: Rhodium-catalyzed insertion of ethylene (B1197577) or alkynes into the C-C bond of the five-membered ring can expand it to a seven-membered benzocycloheptenone skeleton. rsc.orgscispace.com

Cycloaddition Reactions: 2-Alkylidene-1-indanones, which can be derived from 2,3-dialkyl-1-indanones, participate in higher-order [10+2] cycloadditions with reaction partners like 3-nitroindoles to form complex polycyclic systems. rsc.org

Spirocyclization: The indanone core is a frequent precursor for spiro compounds, where two rings share a single atom. rsc.org Asymmetric reactions can be employed to generate spirocyclic scaffolds with excellent control over enantioselectivity, leading to chiral molecules with defined stereocenters. mdpi.comresearchgate.net For example, reactions with cyclic azadienes can produce bispirocyclic saccharine scaffolds. rsc.org

Reaction TypeReagents/CatalystsResulting SystemReference
[3+2] SpiroannulationCyclic Azadienes, Chiral CatalystsBispirocyclic Scaffolds rsc.org
Ring ExpansionEthylene or Alkynes, Rhodium CatalystFused Seven-Membered Carbocycles rsc.orgscispace.com
[10+2] Cycloaddition3-Nitroindoles, BasePolycyclic Cyclopenta[b]indolines rsc.org
Mannich/Cyclization2-Benzothiazolimines, OrganocatalystSpirocyclic Benzothiazolimines mdpi.com

Intermediates in the Synthesis of Specialty Chemicals and Materials

Beyond pharmaceuticals, 1-indanone derivatives are pivotal intermediates in the synthesis of specialty chemicals. nbinno.comnbinno.com Their structural rigidity and functional handles make them suitable for creating compounds with specific physical or chemical properties. The synthesis of fluorinated polyaromatic hydrocarbons, for example, has been achieved using 1-indanone intermediates derived from intramolecular Friedel-Crafts acylations. nih.govbeilstein-journals.org These materials are of interest for their unique electronic and thermal properties.

The versatility of the 1-indanone core allows it to be incorporated into a wide range of larger molecules, contributing to the development of agrochemicals (such as insecticides and fungicides), and other fine chemicals. researchgate.netnih.gov The specific substitution on the indanone ring, such as the diethyl groups, can be tailored to fine-tune the properties of the final product. nih.gov

Development of Novel Organic Functional Materials

The 1-indanone motif is increasingly being employed in the field of materials science. rsc.org Derivatives of this scaffold are used as core components in organic functional materials, including dyes, fluorophores, and Organic Light-Emitting Diodes (OLEDs). rsc.org The fused ring system provides a rigid, planar structure that can facilitate favorable electronic interactions, such as π-π stacking, which is crucial for charge transport in organic electronic devices.

By modifying the indanone core, for instance by introducing electron-donating or electron-withdrawing groups, chemists can tune the photophysical and electronic properties of the resulting materials. rsc.org The 2,3-diethyl substitution would likely influence the solubility and film-forming properties of such materials, which are critical for their processing and integration into devices. The indanone structure is a versatile building block, not only for biologically active molecules but also for the next generation of advanced organic materials. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 2,3 Diethyl 2,3 Dihydro 1h Inden 1 One

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 2,3-disubstituted indanones can be approached through various established methods, yet significant opportunities exist for the development of more efficient and novel pathways tailored to 2,3-Diethyl-2,3-dihydro-1H-inden-1-one.

Future research could focus on adapting and optimizing transition-metal-catalyzed reactions. For instance, rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathways have been shown to be effective for creating 2,3-disubstituted indanones in a single pot under mild, aqueous conditions. acs.orgnih.gov Applying this to suitable precursors for this compound could offer a highly efficient and sustainable route. Similarly, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides presents another promising avenue. organic-chemistry.org

The classic intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides remains a cornerstone of indanone synthesis. nih.govresearchgate.net However, this method often requires harsh conditions. Future investigations should explore the use of milder Lewis acids or solid acid catalysts to improve the greenness and efficiency of this approach for precursors of the target molecule. For example, niobium pentachloride (NbCl₅) has been shown to facilitate this reaction at room temperature. researchgate.net

Furthermore, the Nazarov cyclization of divinyl ketones offers a powerful tool for the construction of five-membered rings. nih.govbeilstein-journals.orgpreprints.org Research into designing and synthesizing a suitable divinyl ketone precursor that would selectively yield this compound upon cyclization could open up a new synthetic corridor. Microwave-assisted Nazarov cyclizations could significantly shorten reaction times and improve yields. nih.govbeilstein-journals.org

Potential Synthetic Pathway Key Precursor Potential Catalyst/Reagent Anticipated Advantages
Intramolecular Friedel-Crafts Acylation3-Phenylheptanoic acidNbCl₅, Tb(OTf)₃, or solid acidsMilder reaction conditions, improved yields. researchgate.netresearchgate.net
Rhodium-Catalyzed Tandem Reactionortho-alkynyl benzaldehyde (B42025) and an ethylating agent[Rh(cod)₂]BF₄High atom economy, mild aqueous conditions. acs.orgnih.gov
Nazarov CyclizationSubstituted divinyl ketoneTrifluoroacetic Acid (TFA), Metal TriflatesRapid, potentially high-yielding, microwave compatible. nih.govbeilstein-journals.org
Palladium-Catalyzed Carbonylative CyclizationSubstituted unsaturated aryl iodidePd(OAc)₂, dpppGood functional group tolerance. organic-chemistry.orgliv.ac.uk

Expanding the Scope of Stereoselective Transformations

The 2,3-disubstituted indanone core of the target molecule contains two adjacent stereocenters, making the development of stereoselective synthetic methods a critical area of future research. Access to enantiopure or diastereomerically enriched forms of this compound is essential for applications in asymmetric catalysis and for discerning stereospecific biological activities.

A promising avenue is the development of a palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) of a suitable ketone precursor. This approach has been successfully applied to generate 2,3-disubstituted indanones with high diastereo- and enantioselectivities. nih.govfigshare.com Adapting this methodology would involve the synthesis of a prochiral ketone that, upon cyclization, yields the desired diethyl-substituted indanone.

Another key area for exploration is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. This has been effectively used for the enantioselective synthesis of chiral 3-aryl-1-indanones and could be adapted for dialkyl-substituted variants. organic-chemistry.org The choice of chiral ligand would be paramount in controlling the stereochemical outcome.

Furthermore, organocatalysis offers a metal-free alternative for stereoselective synthesis. For instance, proline-catalyzed intramolecular hydroacylation could be explored for its potential to induce asymmetry during the cyclization process. rsc.org

Stereoselective Approach Catalytic System Key Transformation Potential Outcome
Asymmetric Allylic AlkylationPalladium catalyst with a chiral ligand (e.g., Trost ligand)Intramolecular cyclization of a prochiral ketone. nih.govfigshare.comHigh diastereo- and enantioselectivity.
Asymmetric 1,4-AdditionRhodium catalyst with a chiral phosphine (B1218219) ligand (e.g., MonoPhos)Intramolecular conjugate addition. organic-chemistry.orgEnantioenriched indanone products.
OrganocatalysisChiral amine catalyst (e.g., L-proline)Intramolecular hydroacylation. rsc.orgMetal-free, enantioselective cyclization.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Advanced mechanistic studies could employ a combination of experimental and computational techniques.

For the Friedel-Crafts pathway, in-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, could be used to monitor the formation of key intermediates, like acylium ions, and to study the kinetics of the cyclization. researchgate.net This would provide valuable data for optimizing reaction conditions.

In the context of transition-metal-catalyzed reactions, detailed studies are needed to elucidate the catalytic cycle. This could involve the isolation and characterization of organometallic intermediates, kinetic isotope effect studies, and crossover experiments to probe the nature of the bond-forming steps. For rhodium-catalyzed pathways, understanding the intramolecular proton transfer from the key indenol intermediate is critical. acs.orgnih.gov

The stereochemical outcome of asymmetric reactions also warrants detailed mechanistic investigation. Non-linear effect studies and the correlation of ligand structure with enantioselectivity can provide insights into the structure and behavior of the catalyst-substrate complexes in the transition state.

Exploration of New Catalytic Systems and Green Methodologies

Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to this compound. This involves exploring novel catalytic systems and adhering to the principles of green chemistry. nih.govrsc.orgscilit.comruc.dk

The use of heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), for Friedel-Crafts type reactions could offer significant advantages in terms of catalyst recovery and reusability. nih.gov Similarly, exploring earth-abundant metal catalysts (e.g., iron, copper, nickel) as alternatives to precious metals like palladium and rhodium is a key goal. Nickel-catalyzed reductive cyclization of enones has already shown promise in the synthesis of indanones. organic-chemistry.org

The adoption of green solvents is another critical area. Water has been successfully used as a solvent for rhodium-catalyzed indanone synthesis, and its application should be further explored. acs.orgnih.gov Other green solvents, such as 4-methyltetrahydropyran (4-MeTHP), could also be investigated as replacements for hazardous solvents. preprints.orgscilit.com

Energy efficiency can be improved through the use of non-conventional energy sources like microwave irradiation or ultrasound, which have been shown to accelerate indanone synthesis. nih.govbeilstein-journals.orgnih.gov

Green Chemistry Approach Specific Example/Target Potential Benefit
Novel Catalysts Iron or Nickel-based catalysts for cyclization reactions. organic-chemistry.orgReduced cost and environmental impact compared to precious metals.
Heterogeneous Catalysis Zeolite-catalyzed intramolecular Friedel-Crafts acylation.Ease of catalyst separation and recycling.
Green Solvents Water or 4-MeTHP as the reaction medium. nih.govpreprints.orgscilit.comReduced toxicity and environmental pollution.
Energy Efficiency Microwave-assisted Nazarov cyclization or Friedel-Crafts reaction. nih.govnih.govShorter reaction times and potentially higher yields.

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting the reactivity of this compound and for designing new synthetic pathways. scirp.orgrsc.org

DFT calculations can be used to model the transition states of potential synthetic reactions, providing insights into activation energies and helping to predict the most favorable reaction pathways. rsc.org This can guide experimental efforts by identifying promising catalysts and reaction conditions before they are tested in the lab. For instance, the stability of different tautomers (keto-enol forms) of the target molecule and its intermediates can be assessed, which is crucial for understanding its reactivity. acs.orgsapub.org

Furthermore, computational methods can be employed to predict the spectroscopic properties (e.g., NMR, IR spectra) of this compound and its potential derivatives. This would aid in their characterization and identification in complex reaction mixtures.

The prediction of molecular properties is another key application. Conceptual DFT can be used to calculate reactivity indices such as electrophilicity and nucleophilicity, which can help in predicting how the molecule will behave in various chemical reactions. mdpi.com This predictive power can be harnessed to design novel transformations and to explore the potential of this compound as a building block in the synthesis of more complex molecules. Molecular docking studies could also predict potential biological targets, guiding future medicinal chemistry efforts. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.